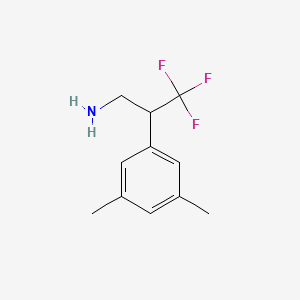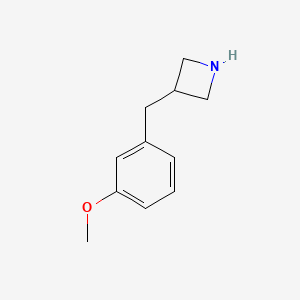![molecular formula C10H19NO B15320818 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(bicyclo[221]heptan-2-yl)propan-1-ol is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norborneol.
Amination: The hydroxyl group of norborneol is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.
Addition of Propanol: Finally, the amino group is reacted with propanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: Its rigid bicyclic structure makes it useful in the design of polymers and advanced materials with specific mechanical properties.
Biological Studies: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norborneol: A related compound with a hydroxyl group but lacking the amino group.
Borneol: Another bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Uniqueness
2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also imparts specific mechanical and chemical properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-amino-3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-10(6-12)5-9-4-7-1-2-8(9)3-7/h7-10,12H,1-6,11H2 |
InChI-Schlüssel |
AJLPVJJLLLHDSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


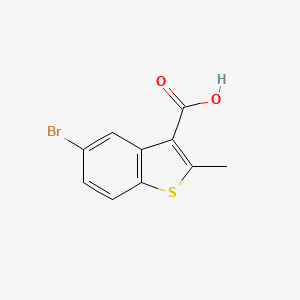

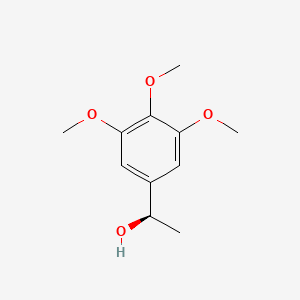
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
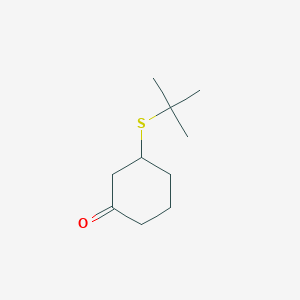

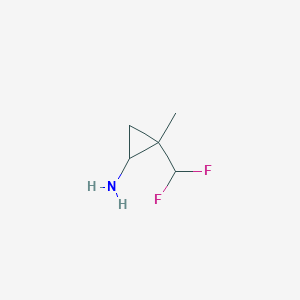
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
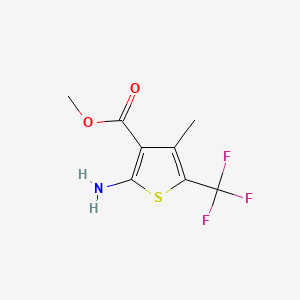
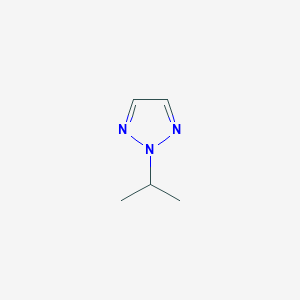
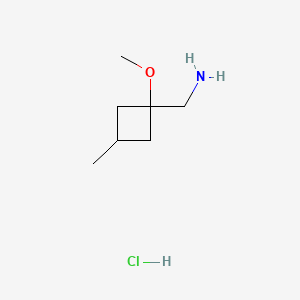
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
